Propyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Propyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrazolo[1,5-a]pyrimidine core, an ethoxyphenyl group, and a propyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous aluminum chloride . This intermediate is then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action for Propyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. it is believed to inhibit specific enzymes, such as phosphodiesterase type 5 (PDE5), similar to sildenafil . This inhibition can lead to increased levels of cyclic guanosine monophosphate (cGMP), resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Vardenafil: Another PDE5 inhibitor with a similar structure and mechanism of action.
Uniqueness
Propyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its tetrazolo[1,5-a]pyrimidine core, which is not commonly found in other PDE5 inhibitors. This unique structure may confer different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C17H21N5O3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
propyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H21N5O3/c1-4-10-25-16(23)14-11(3)18-17-19-20-21-22(17)15(14)12-8-6-7-9-13(12)24-5-2/h6-9,15H,4-5,10H2,1-3H3,(H,18,19,21) |
InChI Key |
CSEUZBBXZAFETB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=CC=C3OCC)C |
Origin of Product |
United States |
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